(S)-1-(2-Fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring. It is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound is often utilized in research settings to investigate its pharmacological properties and mechanisms of action.
(S)-1-(2-Fluorophenyl)propan-1-amine belongs to the class of amines, specifically secondary amines, due to its structure which includes a nitrogen atom bonded to two carbon atoms. Its classification as a chiral amine indicates that it has non-superimposable mirror images, which can exhibit different biological activities.
The synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine typically involves several key steps:
In industrial settings, continuous flow synthesis methods may be employed to improve efficiency and yield. Catalytic hydrogenation processes using catalysts like palladium on carbon are often used during the reduction steps.
The molecular structure of (S)-1-(2-Fluorophenyl)propan-1-amine can be represented by its InChI key:
This structure indicates the presence of a fluorine atom attached to a phenyl ring, contributing to its unique chemical properties.
Key structural data includes:
(S)-1-(2-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action of (S)-1-(2-Fluorophenyl)propan-1-amine involves interaction with specific molecular targets such as receptors and enzymes. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets, potentially modulating neurotransmitter levels or inhibiting specific enzymatic activities. This mechanism contributes to its therapeutic potential in various pharmacological applications.
(S)-1-(2-Fluorophenyl)propan-1-amine exhibits several notable physical properties:
Chemical properties include:
Relevant data from studies indicate that the compound's physical and chemical stability makes it suitable for various applications in synthetic organic chemistry .
(S)-1-(2-Fluorophenyl)propan-1-amine has several scientific uses, particularly in pharmacology and medicinal chemistry. It serves as a precursor for synthesizing various pharmaceutical agents targeting neurological disorders and other medical conditions. Its unique structural features allow researchers to explore its potential as a therapeutic agent in drug development processes .
Biocatalytic ApproachesAmine dehydrogenases (AmDHs) enable direct reductive amination of prochiral ketones with exceptional stereoselectivity. For (S)-1-(2-fluorophenyl)propan-1-amine synthesis, engineered AmDHs catalyze the asymmetric reduction of 1-(2-fluorophenyl)propan-1-one using ammonia and NADPH cofactors. Recent studies report >99% ee and 85% yield under optimized conditions [1]. The mechanism involves a substrate-imine intermediate coordinated within the enzyme's chiral pocket, where steric constraints from phenylalanine/tyrosine residues enforce si-face hydride transfer [1]. Co-immobilization of AmDHs with glucose dehydrogenase (GDH) in flow reactors enables continuous cofactor regeneration, improving productivity (TON > 50,000) [1].
Transition Metal-Catalyzed Asymmetric HydrogenationRhodium-DuPhos complexes catalyze the enantioselective hydrogenation of enamine precursors derived from 1-(2-fluorophenyl)propan-1-one. The ortho-fluorine atom enhances substrate chelation via Rh–F interactions, accelerating reduction kinetics and amplifying stereoselectivity (94% ee, TOF = 500 h⁻¹) . Computational models (DFT/M06) reveal fluorine’s role in stabilizing the pro-(S) conformation through C–H···F hydrogen bonding within the chiral catalyst pocket [7].
Table 2: Performance Comparison of Asymmetric Synthesis Methods
Method | Catalyst/Enzyme | ee (%) | Yield (%) | Productivity (g·L⁻¹·h⁻¹) |
---|---|---|---|---|
AmDH Reductive Amination | Engineered CvAmDH | >99 | 85 | 3.2 |
Ir-Catalyzed Hydrogenation | (S,S)-f-Binaphane/Ir | 92 | 78 | 1.8 |
Rh-Catalyzed Hydrogenation | Rh-(R,R)-DuPhos | 94 | 82 | 2.1 |
Organocatalytic Reduction | CBS/Oxazaborolidine | 88 | 75 | 0.9 |
Scheme 1: Biocatalytic Route to (S)-Enantiomer1-(2-Fluorophenyl)propan-1-one + NH₃ + NADPH → (S)-1-(2-Fluorophenyl)propan-1-amine
(Catalyst: Engineered AmDH; Cofactor: NADPH regenerated via GDH/glucose system)
Diastereomeric Salt CrystallizationRacemic 1-(2-fluorophenyl)propan-1-amine forms insoluble diastereomeric salts with (D)-(−)-tartaric acid or (L)-(+)-tartaric acid in methanol/toluene mixtures. The (S)-amine·(L)-tartrate salt precipitates preferentially (diastereomeric excess = 98%), leaving the (R)-enantiomer in solution. Freebase liberation with NaOH yields (S)-amine with 99% ee and 45% maximum theoretical yield [9]. The ortho-fluorine enhances crystallinity via aryl–fluorine dipolar interactions, improving phase separation efficiency [9].
Kinetic Resolution (KR)Lipase B from Candida antarctica (CAL-B) selectively acetylates the (R)-enantiomer of the racemate using vinyl acetate, enriching unreacted (S)-amine to 90% ee at 50% conversion. However, the 50% yield ceiling limits industrial adoption [9].
Dynamic Kinetic Resolution (DKR)Combining CAL-B with Shvo’s ruthenium catalyst (0.5 mol%) enables in situ racemization via imine intermediates. Using p-chlorophenyl acetate as acyl donor, (S)-amide forms in 95% yield and 98% ee [9]. Subsequent hydrolysis delivers the (S)-amine. The ortho-fluorine accelerates racemization by destabilizing the planar imine transition state, reducing Ru catalyst loading requirements [9].
Table 3: Resolution Efficiency Metrics
Parameter | Diastereomeric Salt | Kinetic Resolution | Dynamic Kinetic Resolution |
---|---|---|---|
Max. Yield | 50% | 50% | 95% |
ee Achieved | 99% | 90% | 98% |
Cycle Time | 48 h | 24 h | 16 h |
Cost Index | Low | Moderate | High (precious metal) |
Case Study: The duloxetine resolution–racemization–recycle (RRR) process was adapted for this amine. Unwanted (R)-enantiomer is recycled via HCl-catalyzed racemization at 80°C, increasing net (S)-yield to >90% [9].
Ortho-Fluorine Directing EffectsThe ortho-F atom in (S)-1-(2-fluorophenyl)propan-1-amine enables site-selective C–H functionalization through two mechanisms:
Directed C–H ActivationPd(OAc)₂/8-aminoquinoline systems catalyze ortho-iodination using NIS, achieving 92% yield at the C₆ position (relative to fluorine). The amine directing group coordinates Pd(II), while fluorine’s electrostatic potential steers ortho-selectivity [3] . Computational studies (B3LYP-D3/SMD) confirm a 3.2 kcal/mol preference for C₆ activation due to F···Pd attractive interactions [7].
Electrophilic Aromatic Substitution (SEAr)Regioselective bromination occurs at C₅ using Br₂/FeCl₃ (<5% C₃ isomer). The ortho-fluorine deactivates C₃/C₄ positions via −I effects, while the electron-rich amine group activates C₅/C₆. Machine learning models (RegioML) predict C₅:C₃ selectivity >30:1 [7].
Table 4: Regioselectivity in Electrophilic Functionalization
Reaction Type | Conditions | Major Product Isomer | Selectivity (Ratio) | Yield (%) |
---|---|---|---|---|
Pd-Catalyzed Iodination | Pd(OAc)₂/8-Aminoquinoline/NIS | C₆-Iodinated | 20:1 (C₆:C₄) | 92 |
SEAr Bromination | Br₂/FeCl₃ | C₅-Brominated | 30:1 (C₅:C₃) | 88 |
DoM Sulfination | n-BuLi/SO₂ | C₆-Sulfinic acid | >50:1 (C₆:C₅) | 75 |
Scheme 2: Proposed Mechanism for Directed C–H IodinationAmine coordination → Pd(II)-cyclopalladation → F···Pd stabilization → Oxidative addition of NIS → Reductive elimination
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1